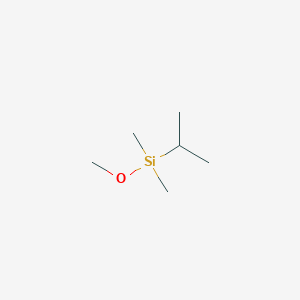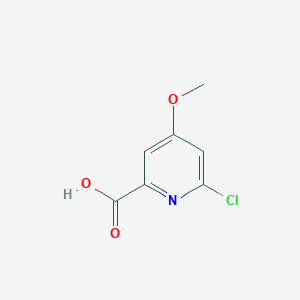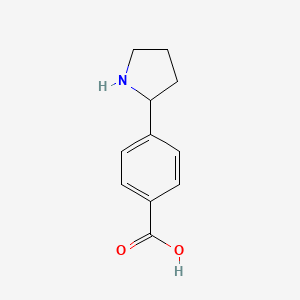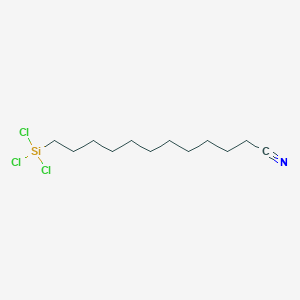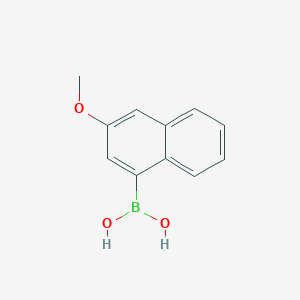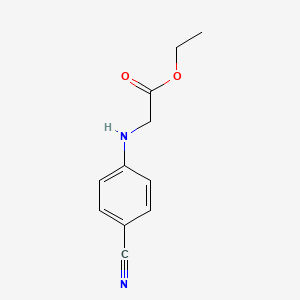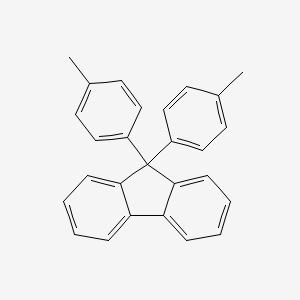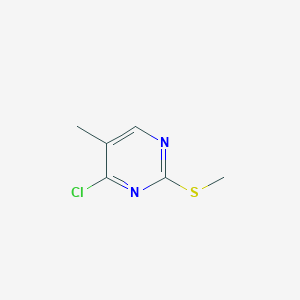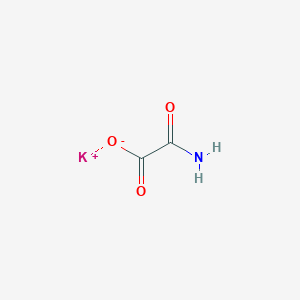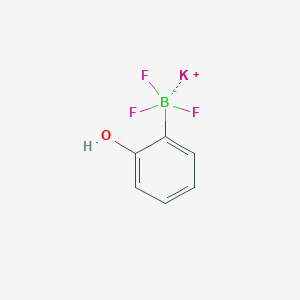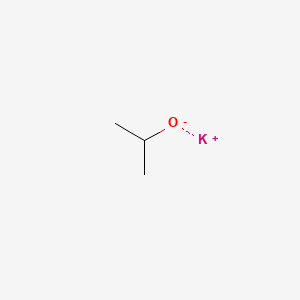
2-丙醇钾
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium propan-2-olate, also known as potassium isopropoxide, is an organopotassium compound with the chemical formula C₃H₇KO. It is a white to off-white crystalline solid that is highly reactive and soluble in polar solvents such as alcohols. This compound is commonly used as a strong base in organic synthesis and various chemical reactions.
科学研究应用
Potassium propan-2-olate has a wide range of applications in scientific research, including:
Chemistry: It is used as a strong base and nucleophile in organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: It is used in the preparation of certain biological reagents and as a catalyst in biochemical reactions.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers, agrochemicals, and other industrial chemicals.
作用机制
Target of Action
Potassium propan-2-olate, also known as Potassium isopropoxide, is a strong base and a nucleophile . It primarily targets molecules that are acidic or electrophilic in nature . The compound’s primary role is to act as a base, accepting protons, or as a nucleophile, donating electrons .
Mode of Action
Potassium propan-2-olate interacts with its targets by accepting protons in its role as a base, or by donating electrons in its role as a nucleophile . This interaction can result in the formation of new bonds and the breaking of old ones, leading to significant changes in the molecular structure of the target .
Biochemical Pathways
Potassium propan-2-olate is involved in various biochemical pathways, particularly those involving base-catalyzed reactions . For example, it can participate in the deprotonation of weak acids, nucleophilic substitution reactions, and elimination reactions . The downstream effects of these reactions can vary widely depending on the specific pathway and the other molecules involved .
Pharmacokinetics
As a strong base and nucleophile, it is likely to react quickly and completely in biological systems, limiting its bioavailability .
Result of Action
The molecular and cellular effects of Potassium propan-2-olate’s action depend on the specific reaction it is involved in . In general, its action results in the formation of new molecules through the acceptance of protons or the donation of electrons . These new molecules can have a wide range of effects, depending on their own properties and the context in which they are formed .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Potassium propan-2-olate . For example, the presence of water can shift the balance of reactions involving Potassium propan-2-olate . Additionally, temperature can also affect the selectivity and rate of reactions . Therefore, careful control of environmental conditions is crucial when using Potassium propan-2-olate in chemical reactions .
生化分析
Biochemical Properties
Potassium propan-2-olate plays a significant role in biochemical reactions. It is often used as a base in the synthesis of various organic compounds
Molecular Mechanism
The molecular mechanism of action of Potassium propan-2-olate is primarily through its role as a base in chemical reactions It can deprotonate acids, leading to the formation of new compounds
准备方法
Synthetic Routes and Reaction Conditions: Potassium propan-2-olate can be synthesized through the reaction of potassium metal with isopropanol. The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products. The reaction proceeds as follows:
2C3H7OH+2K→2C3H7OK+H2
This reaction requires careful control of temperature and pressure to ensure complete conversion of potassium metal to potassium propan-2-olate.
Industrial Production Methods: In industrial settings, potassium propan-2-olate is produced by reacting potassium hydroxide with isopropanol. The reaction is carried out in a solvent such as toluene or xylene to facilitate the removal of water formed during the reaction. The process can be represented as:
KOH+C3H7OH→C3H7OK+H2O
The resulting potassium propan-2-olate is then purified through recrystallization or distillation.
化学反应分析
Types of Reactions: Potassium propan-2-olate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form potassium acetate and acetone.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: It can be used with reducing agents such as lithium aluminum hydride.
Substitution: It is often used in the presence of polar aprotic solvents like dimethyl sulfoxide or tetrahydrofuran.
Major Products Formed:
Oxidation: Potassium acetate and acetone.
Reduction: Various reduced organic compounds depending on the substrate.
Substitution: Substituted organic molecules with the isopropoxide group.
相似化合物的比较
Potassium propan-2-olate can be compared with other similar compounds such as sodium propan-2-olate and lithium propan-2-olate. These compounds share similar reactivity and applications but differ in their solubility, reactivity, and stability. For example:
Sodium propan-2-olate: Similar reactivity but higher solubility in polar solvents.
Lithium propan-2-olate: Higher reactivity and stability but less commonly used due to higher cost.
属性
CAS 编号 |
6831-82-9 |
|---|---|
分子式 |
C3H8O.K C3H8KO |
分子量 |
99.19 g/mol |
IUPAC 名称 |
potassium;propan-2-olate |
InChI |
InChI=1S/C3H8O.K/c1-3(2)4;/h3-4H,1-2H3; |
InChI 键 |
JPQUDQIQRLMROB-UHFFFAOYSA-N |
SMILES |
CC(C)[O-].[K+] |
规范 SMILES |
CC(C)O.[K] |
Key on ui other cas no. |
6831-82-9 |
Pictograms |
Flammable; Corrosive |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


